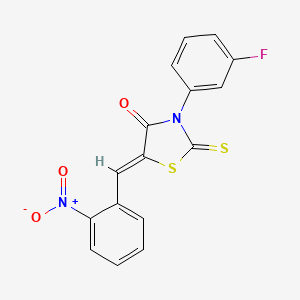![molecular formula C26H17Cl2N3O3 B11693350 N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11693350.png)
N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{(E)-[5-(3,4-dichlorophényl)furan-2-yl]méthylidène}-2-(9-oxoacridin-10(9H)-yl)acétohydrazide est un composé organique complexe qui présente une combinaison de motifs furane, acridine et hydrazide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N’-{(E)-[5-(3,4-dichlorophényl)furan-2-yl]méthylidène}-2-(9-oxoacridin-10(9H)-yl)acétohydrazide implique généralement un processus en plusieurs étapes :
Formation du dérivé furane : La première étape implique la synthèse du 5-(3,4-dichlorophényl)furan-2-carbaldéhyde par une réaction de Vilsmeier-Haack.
Synthèse du dérivé acridine : L’acide 9-oxoacridin-10(9H)-yl acétique est préparé par une synthèse de Friedländer.
Réaction de condensation : La dernière étape implique la condensation du furane aldéhyde avec l’hydrazide d’acide acridine acétique sous reflux dans l’éthanol, produisant le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N’-{(E)-[5-(3,4-dichlorophényl)furan-2-yl]méthylidène}-2-(9-oxoacridin-10(9H)-yl)acétohydrazide peut subir différents types de réactions chimiques :
Oxydation : Le cycle furane peut être oxydé pour former des furanones.
Réduction : Le motif hydrazide peut être réduit pour former des amines correspondantes.
Substitution : Le groupe dichlorophényle peut subir des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Formation de furanones.
Réduction : Formation d’amines.
Substitution : Formation de dérivés phényliques substitués.
Applications de recherche scientifique
N’-{(E)-[5-(3,4-dichlorophényl)furan-2-yl]méthylidène}-2-(9-oxoacridin-10(9H)-yl)acétohydrazide présente plusieurs applications de recherche scientifique :
Chimie médicinale : Utilisation potentielle comme agent anticancéreux en raison de sa capacité à s’intercaler avec l’ADN.
Science des matériaux : Utilisation dans le développement de semi-conducteurs organiques et de diodes électroluminescentes.
Études biologiques : Étude de ses interactions avec diverses cibles biologiques, notamment les enzymes et les récepteurs.
Applications De Recherche Scientifique
N’-[(E)-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Pharmacology: It is investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: The compound is explored for its potential use in organic electronics and as a component in light-emitting diodes (LEDs).
Mécanisme D'action
Le mécanisme d’action du N’-{(E)-[5-(3,4-dichlorophényl)furan-2-yl]méthylidène}-2-(9-oxoacridin-10(9H)-yl)acétohydrazide implique sa capacité à s’intercaler avec l’ADN, perturbant le processus de réplication et entraînant la mort cellulaire. Le composé peut également inhiber des enzymes spécifiques impliquées dans la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
N’-{(E)-[5-(3,4-dichlorophényl)furan-2-yl]méthylidène}-2-(9-oxoacridin-10(9H)-yl)acétohydrazide : présente des similitudes avec d’autres dérivés de l’acridine tels que :
Unicité
L’unicité du N’-{(E)-[5-(3,4-dichlorophényl)furan-2-yl]méthylidène}-2-(9-oxoacridin-10(9H)-yl)acétohydrazide réside dans ses caractéristiques structurales combinées, qui confèrent une réactivité chimique et une activité biologique distinctes par rapport aux autres dérivés de l’acridine.
Propriétés
Formule moléculaire |
C26H17Cl2N3O3 |
|---|---|
Poids moléculaire |
490.3 g/mol |
Nom IUPAC |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C26H17Cl2N3O3/c27-20-11-9-16(13-21(20)28)24-12-10-17(34-24)14-29-30-25(32)15-31-22-7-3-1-5-18(22)26(33)19-6-2-4-8-23(19)31/h1-14H,15H2,(H,30,32)/b29-14+ |
Clé InChI |
JCCISLCQAMYMMG-IPPBACCNSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11693271.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11693287.png)
![4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11693290.png)
![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11693299.png)
![2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11693302.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693304.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693312.png)

![methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11693340.png)
![6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11693357.png)
![2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11693358.png)

